2-(4-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
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Description
Quinoline is a well-known nitrogenous tertiary base . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives have been synthesized through various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s also known as 1-azanaphthalene and benzo[b]pyridine .
Chemical Reactions Analysis
Quinoline and its derivatives have been used in various chemical reactions. For instance, two series of pyrazole-containing quinolones were synthesized using 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors through condensation followed by Suzuki–Miyaura cross-coupling method .
Physical and Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, have been widely studied for their diverse biological activities .
Mode of Action
It’s known that quinoline derivatives interact with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinoline derivatives are known to have various biological effects, depending on their specific structures and the cellular targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .
Future Directions
Quinoline and its derivatives have shown substantial biological activities . They play a major role in the field of medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the study and development of new methods and synthetic approaches towards these compounds are expected to continue in the future .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-11-17(16-5-3-4-6-18(16)21-13)20(23)25-12-19(22)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZRFEMQFBFCDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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